3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one
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Overview
Description
3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one is an organic compound with the molecular formula C10H10Cl2OS. It is characterized by the presence of a sulfanyl group attached to a butan-2-one backbone, with two chlorine atoms substituted at the 3 and 5 positions of the phenyl ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one typically involves the reaction of 3,5-dichlorothiophenol with butan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. Additionally, the compound’s ability to undergo oxidation and reduction reactions may play a role in its biological activity .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-sulfanylbutan-1-ol: An alkanethiol with similar sulfanyl functionality but different structural features.
Indole derivatives: Compounds with diverse biological activities, including antiviral and anticancer properties.
Thiazoles: Compounds with a sulfur-containing heterocyclic ring, known for their antimicrobial activities
Uniqueness
3-[(3,5-Dichlorophenyl)sulfanyl]butan-2-one is unique due to the presence of both the sulfanyl group and the dichlorophenyl moiety, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H10Cl2OS |
---|---|
Molecular Weight |
249.16 g/mol |
IUPAC Name |
3-(3,5-dichlorophenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C10H10Cl2OS/c1-6(13)7(2)14-10-4-8(11)3-9(12)5-10/h3-5,7H,1-2H3 |
InChI Key |
MNXPKLKLTGYKLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)SC1=CC(=CC(=C1)Cl)Cl |
Origin of Product |
United States |
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